molecular formula C9H9N5 B1276894 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- CAS No. 112556-64-6

1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)-

Cat. No.: B1276894
CAS No.: 112556-64-6
M. Wt: 187.2 g/mol
InChI Key: RERURPZPVDXIKF-UHFFFAOYSA-N
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Description

1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- is a complex organic compound with the molecular formula C9H9N5. This compound is known for its unique structure, which includes multiple nitrile groups and an amino group, making it a versatile reagent in organic synthesis. It is often used in the development of molecular force fields for molecular dynamics or Monte Carlo simulations of biomolecular systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . The reaction typically involves the following steps:

    Dimerization of Malononitrile: Malononitrile is treated with a base to form the dimer, 2-aminoprop-1-ene-1,1,3-tricarbonitrile.

    Further Functionalization: The dimer is then functionalized with dimethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- undergoes various types of chemical reactions, including:

    Cycloaddition: This compound can participate in cycloaddition reactions to form heterocyclic compounds.

    Cyclocondensation: It can undergo cyclocondensation reactions to form fused heterocyclic derivatives.

    Cascade/Domino/Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to complex products.

    Multi-Component Reactions: This compound can react with multiple reagents simultaneously to form diverse products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Electrophiles: Such as aldehydes and ketones.

    Bases: Such as sodium hydride and sodium alkoxide.

    Acids: Such as hydrochloric acid and sulfuric acid.

Major Products

The major products formed from these reactions include various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, and highly substituted carbocyclic compounds .

Scientific Research Applications

1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- involves its interaction with various molecular targets and pathways. The compound’s multiple nitrile groups and amino group allow it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis. Its high reactivity and ability to form stable complexes with other molecules make it an effective tool in molecular dynamics and drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- is unique due to its combination of multiple nitrile groups and a dimethylamino group, which provides it with high reactivity and versatility in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and in the study of biomolecular systems .

Properties

IUPAC Name

2-amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c1-14(2)6-8(5-12)9(13)7(3-10)4-11/h6H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERURPZPVDXIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408599
Record name 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112556-64-6
Record name 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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